

# Structural Confirmation of BOC-D-DAB-OH via NMR Spectroscopy: A Comparative Guide

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## Compound of Interest

Compound Name: BOC-D-DAB-OH

Cat. No.: B557166

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of starting materials is a critical step in ensuring the integrity and reproducibility of experimental results. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of N $\alpha$ -Boc-N $\gamma$ -hydroxy-D- $\alpha,\gamma$ -diaminobutyric acid (**BOC-D-DAB-OH**), a valuable building block in peptide synthesis and medicinal chemistry.

This document outlines the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **BOC-D-DAB-OH**, offering a benchmark for comparison against experimentally acquired spectra. Furthermore, it details a comprehensive experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral analysis and structural verification.

## Comparative NMR Data Analysis

Precise structural confirmation of **BOC-D-DAB-OH** relies on the accurate assignment of proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals in its NMR spectra. Due to the limited availability of directly published spectra for this specific molecule, the following tables summarize predicted chemical shifts based on known values for structurally similar compounds, including 2,4-diaminobutyric acid and other N-Boc protected amino acids.<sup>[1][2]</sup> These tables serve as a comparative reference for researchers to validate their own experimental findings.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **BOC-D-DAB-OH**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H $\alpha$	3.8 - 4.2	Doublet of Doublets (dd) or Multiplet (m)	5 - 8
H $\beta$ (diastereotopic)	1.8 - 2.2	Multiplet (m)	
H $\gamma$	3.0 - 3.4	Triplet (t) or Multiplet (m)	6 - 8
NH (Boc)	5.0 - 5.5	Broad Singlet (br s)	
OH	Variable	Broad Singlet (br s)	
COOH	10.0 - 12.0	Broad Singlet (br s)	
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	1.45	Singlet (s)	

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **BOC-D-DAB-OH**

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	170 - 175
C=O (Boc)	155 - 157
C $\alpha$	53 - 57
C $\gamma$	38 - 42
C $\beta$	28 - 32
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	80 - 82
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	28.3

## Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural confirmation of **BOC-D-DAB-OH**.

### 1. Sample Preparation:

- Dissolve 5-10 mg of **BOC-D-DAB-OH** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or D<sub>2</sub>O). The choice of solvent can affect the chemical shifts of exchangeable protons (OH, NH, COOH).[3]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, if the spectrometer is not equipped to lock onto the solvent signal.[3]
- Transfer the solution to a clean, dry 5 mm NMR tube.

### 2. NMR Spectrometer Setup:

- This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.

### 3. <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Temperature: 298 K.

### 4. <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of <sup>13</sup>C.[4]

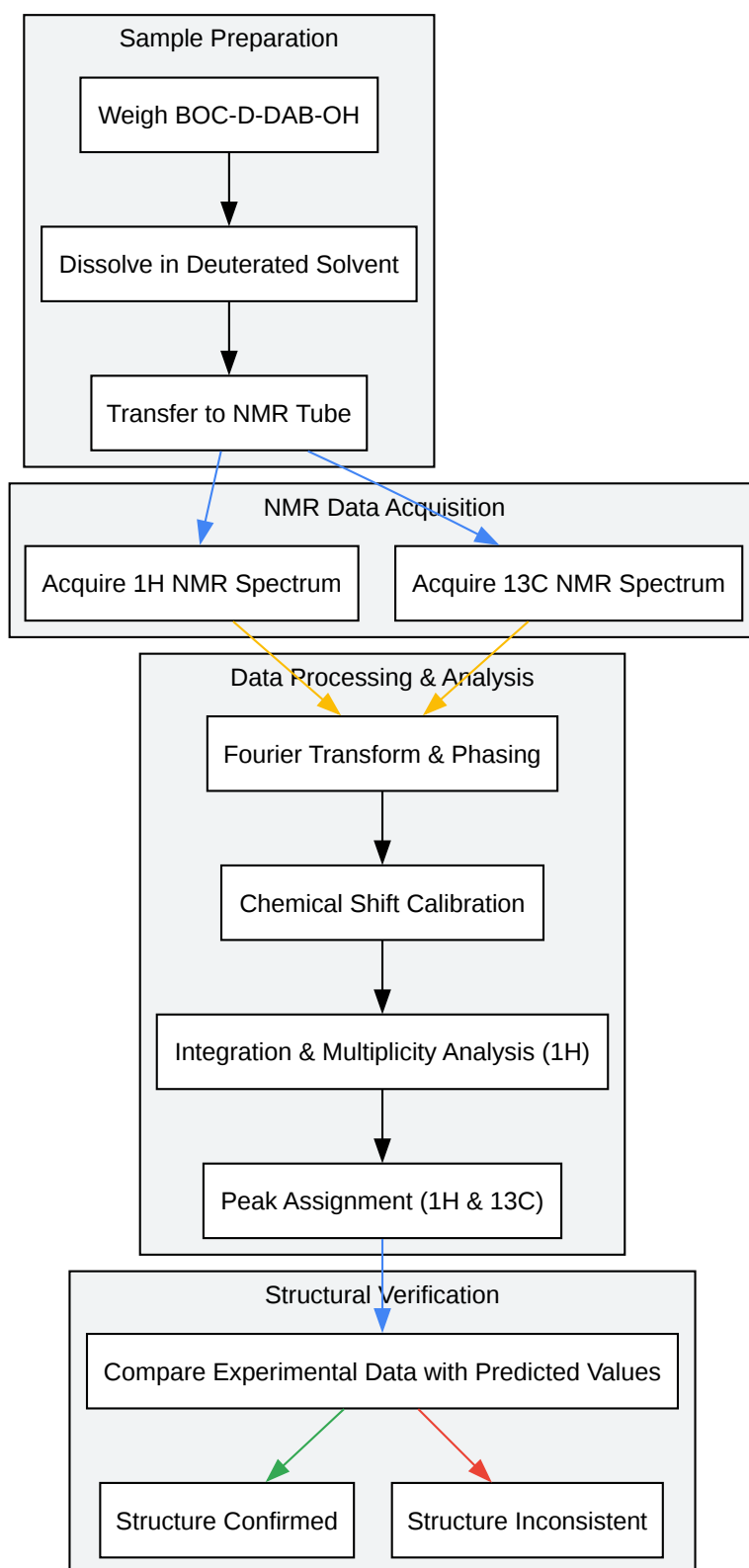
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Temperature: 298 K.

#### 5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum to deduce proton connectivity.
- Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the **BOC-D-DAB-OH** structure.

## Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of **BOC-D-DAB-OH** using NMR spectroscopy.



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